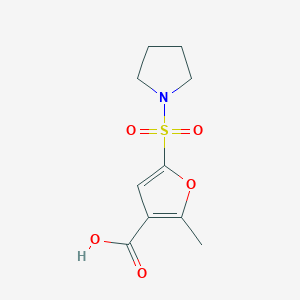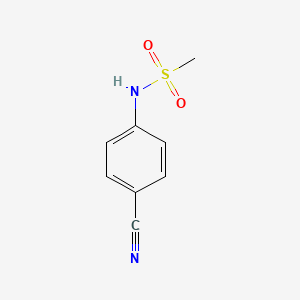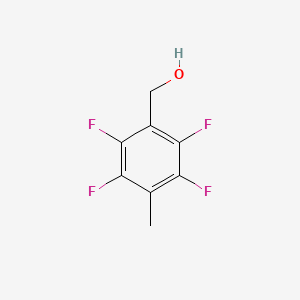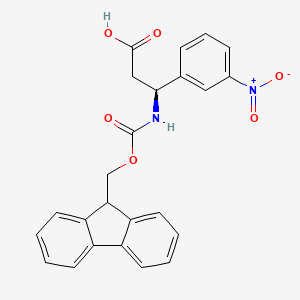
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid
Übersicht
Beschreibung
“(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 871333-01-6 . It has a molecular weight of 269.13 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula for “(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is C11H16BNO4S . The molecular weight is 269.13 .Physical And Chemical Properties Analysis
“(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a solid at room temperature . It has a melting point of 126-128°C .Wissenschaftliche Forschungsanwendungen
Stereoselective Reduction and Auxiliary Performance
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid and its derivatives have been studied for their performance in stereoselective reduction processes. The use of chiral auxiliaries attached to 2-furoic acid derivatives, including 3-methyl-2-furoic acid, demonstrated essential stereoselectivity when a C-3 methyl group is present on the heterocycle. This research is important in understanding the behavior of such compounds in stereoselective organic synthesis (Donohoe, Calabrese, Stevenson, & Ladduwahetty, 2000).
Carboxylation and Furan Stability
Investigations into the dissociative electron attachment to 2-furoic acid, a similar compound, highlight how carboxylation influences the stability of the furan ring. This study contributes to the understanding of electron and proton transfer reactions in such molecular structures, which is critical for advancing knowledge in physical chemistry and materials science (Zawadzki, Luxford, & Kočišek, 2020).
High-Performance Liquid Chromatography
The use of high-performance liquid chromatography (HPLC) for determining compounds related to 2-furoic acid in various samples, including honey, indicates the analytical applications of these compounds in quality control and food science. This demonstrates the utility of 2-furoic acid derivatives in analytical methodologies (Nozal et al., 2001).
Metabolic Effects and Health Implications
Research on the metabolic effects of 2-furoic acid derivatives has provided insights into their potential health implications. For instance, the study of blood lipid concentrations affected by these compounds contributes to the understanding of their biochemical behavior in biological systems (Kagami, Onda, Oka, & Hirano, 2008).
Synthesis of Potential Insulin Receptor Activators
The synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, using derivatives of 2-furoic acid, has implications in medicinal chemistry, particularly for the development of potential insulin receptor activators. This underlines the significance of such compounds in drug discovery and pharmaceutical research (Chou, Chen, Chen, & Chang, 2006).
Biomass Utilization and Sustainable Chemistry
The catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, a related compound, underscores the importance of these derivatives in developing sustainable chemical processes, especially in biomass utilization and green chemistry (Zhang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-5-pyrrolidin-1-ylsulfonylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-8(10(12)13)6-9(16-7)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGZFCGDYUTGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371724 | |
| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(1-Pyrrolidinylsulfonyl)-3-Furoic Acid | |
CAS RN |
306936-43-6 | |
| Record name | 2-Methyl-5-(pyrrolidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)




![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)


